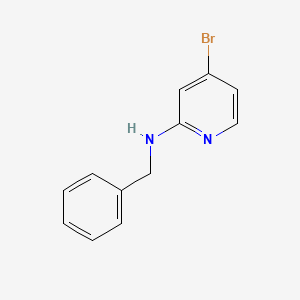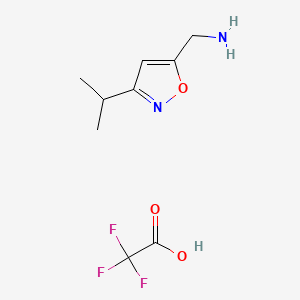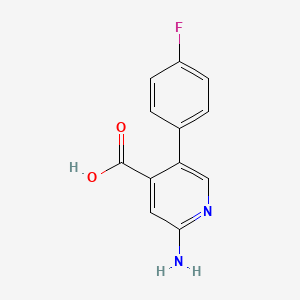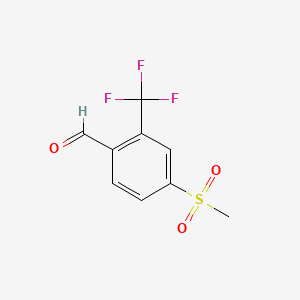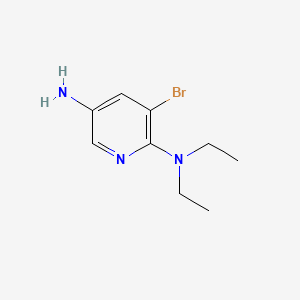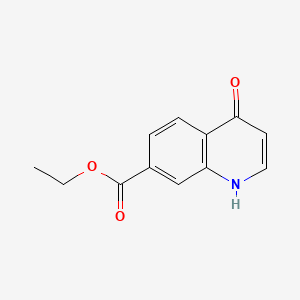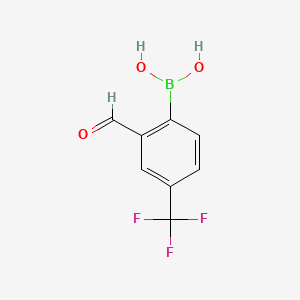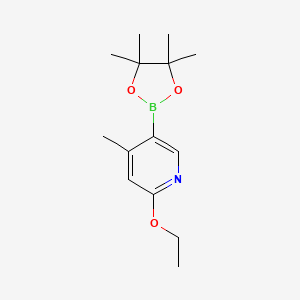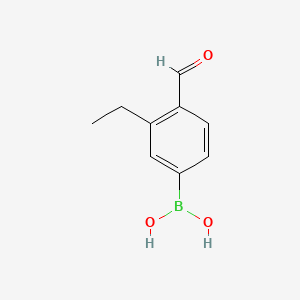
1-N-Benzyl-5-fluorobenzene-1,2-diamine
Vue d'ensemble
Description
1-N-Benzyl-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C13H13FN2 and a molecular weight of 216.25 g/mol. This compound is characterized by the presence of a benzyl group attached to a fluorobenzene ring, which is further substituted with two amino groups. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Applications De Recherche Scientifique
1-N-Benzyl-5-fluorobenzene-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
The synthesis of 1-N-Benzyl-5-fluorobenzene-1,2-diamine typically involves the reaction of benzylamine with 5-fluoro-1,2-dinitrobenzene under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon. The reduction of the nitro groups to amino groups results in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-N-Benzyl-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the benzene ring can yield halogenated derivatives, while alkylation can introduce alkyl groups at specific positions on the ring.
Mécanisme D'action
The mechanism by which 1-N-Benzyl-5-fluorobenzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets. The benzyl group may also play a role in stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
1-N-Benzyl-5-fluorobenzene-1,2-diamine can be compared with other similar compounds such as:
1-N-Benzyl-4-fluorobenzene-1,2-diamine: Similar structure but with the fluorine atom at a different position on the benzene ring.
1-N-Benzyl-5-chlorobenzene-1,2-diamine: Similar structure but with a chlorine atom instead of a fluorine atom.
1-N-Benzyl-5-bromobenzene-1,2-diamine: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substituents.
Propriétés
IUPAC Name |
2-N-benzyl-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBMHNNPUYDKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

